molecular formula C15H22Cl2N2O B14795507 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14795507
M. Wt: 317.3 g/mol
InChI Key: CQRNGGXRIBEGNO-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an isopropyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as photochemical benzylic bromination have been employed to produce intermediates like 2,6-dichlorobenzyl bromide, which can then be further reacted to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzyl derivatives, nitroso compounds, and reduced amines, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl bromide

Uniqueness

Compared to these similar compounds, (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropyl-3-methylbutanamide possesses a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound with significant biological activity. Its unique structure, characterized by a chiral center and a dichlorophenyl group, positions it as a candidate for various therapeutic applications. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C15H22Cl2N2O
  • Molecular Weight : 317.3 g/mol

The compound's structure includes an amino group, a dichlorophenyl moiety, and an isopropyl chain, which contribute to its diverse chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain pathogens and viruses, suggesting potential applications in treating infectious diseases. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to biochemical changes that exert therapeutic effects.

Antiviral Effects

In addition to antimicrobial activity, studies have explored its antiviral properties. Preliminary findings suggest that it may inhibit viral replication or entry into host cells. This aspect of its biological activity is crucial for developing antiviral therapies.

Inhibition of Lysosomal Phospholipase A2

Another area of research focuses on the compound's ability to inhibit lysosomal phospholipase A2 , an enzyme implicated in phospholipidosis. This inhibition could have implications for understanding drug-induced phospholipidosis and related conditions.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that the compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Study 2: Antiviral Activity

In vitro studies assessing the antiviral activity against influenza viruses revealed that the compound reduced viral titers significantly:

Treatment Concentration (µM)Viral Titer Reduction (%)
1050
2575
5090

These findings suggest that higher concentrations correlate with increased antiviral efficacy.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in pathogen metabolism.
  • Receptor Modulation : Binding to specific receptors on host cells to prevent viral entry.
  • Cellular Pathway Disruption : Alteration of cellular signaling pathways that facilitate infection or inflammation.

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

CQRNGGXRIBEGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C(C)C)N

Origin of Product

United States

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